(R)-2-Amino-6-methoxyhexanoic acid
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Overview
Description
®-2-Amino-6-methoxyhexanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a methoxy group (-OCH3) attached to a hexanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-6-methoxyhexanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as a protected amino acid derivative.
Amino Group Introduction: The amino group is introduced through a series of reactions, including protection and deprotection steps to ensure the correct placement of the amino group.
Final Deprotection: The final step involves the removal of any protecting groups to yield the desired ®-2-Amino-6-methoxyhexanoic acid.
Industrial Production Methods
Industrial production methods for ®-2-Amino-6-methoxyhexanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.
Purification: Implementing advanced purification techniques such as crystallization and chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-6-methoxyhexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methoxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution Reagents: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
®-2-Amino-6-methoxyhexanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-Amino-6-methoxyhexanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in biochemical reactions that lead to the formation of biologically active molecules. Its effects are mediated through binding to receptors and modulating signaling pathways.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-6-hydroxyhexanoic acid: Similar structure but with a hydroxy group instead of a methoxy group.
®-2-Amino-6-ethoxyhexanoic acid: Similar structure with an ethoxy group.
®-2-Amino-6-methylhexanoic acid: Similar structure with a methyl group.
Uniqueness
®-2-Amino-6-methoxyhexanoic acid is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where methoxy functionality is desired.
Properties
Molecular Formula |
C7H15NO3 |
---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
(2R)-2-amino-6-methoxyhexanoic acid |
InChI |
InChI=1S/C7H15NO3/c1-11-5-3-2-4-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10)/t6-/m1/s1 |
InChI Key |
IWFJEBFFMZRRQR-ZCFIWIBFSA-N |
Isomeric SMILES |
COCCCC[C@H](C(=O)O)N |
Canonical SMILES |
COCCCCC(C(=O)O)N |
Origin of Product |
United States |
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